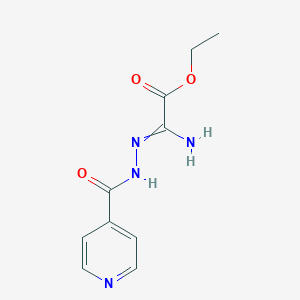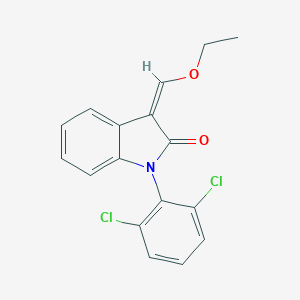
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate, also known as ethyl 2-(4-pyridyl)-2-hydrazone glycinate, is a chemical compound that has been studied for its potential applications in various fields of science.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been investigated for its anti-tumor activity and its potential use as a therapeutic agent for cancer treatment. In addition, it has shown promise as an anti-inflammatory agent and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and in vivo, and to reduce the production of inflammatory cytokines in animal models of inflammation. In addition, it has been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its antioxidant activity, which could be useful in studying oxidative stress. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully evaluate its potential applications.
Orientations Futures
There are several future directions for research on Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, it could be studied for its potential as a natural antioxidant in food and cosmetic applications.
Méthodes De Synthèse
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate can be synthesized through a multistep reaction involving the condensation of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate acetoacetate with hydrazine hydrate, followed by the reaction with 4-pyridinecarboxaldehyde. The resulting product is then purified through recrystallization.
Propriétés
Nom du produit |
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15) |
Clé InChI |
QAOOUHZLAOUNES-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC(=O)C1=CC=NC=C1)/N |
SMILES |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
SMILES canonique |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)

![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)

![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

